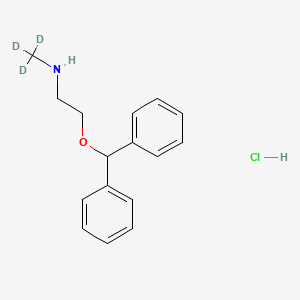

![molecular formula C32H35N3O6 B587671 5'-O-[Bis(4-metoxifenil)fenilmetil]-2'-desoxi-N-etilcitidina CAS No. 195535-75-2](/img/structure/B587671.png)

5'-O-[Bis(4-metoxifenil)fenilmetil]-2'-desoxi-N-etilcitidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

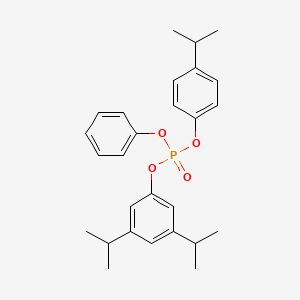

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-ethylcytidine is a synthetic nucleoside analog. It is structurally derived from cytidine, a nucleoside that is a fundamental component of RNA. This compound is modified at the 5’ and 2’ positions, which can significantly alter its chemical properties and biological activity.

Aplicaciones Científicas De Investigación

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-ethylcytidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of modified oligonucleotides.

Biology: Studied for its potential role in modifying genetic material and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the production of synthetic DNA and RNA for research and therapeutic purposes.

Mecanismo De Acción

Target of Action

The primary target of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-ethylcytidine, a purine nucleoside analog, is the DNA synthesis process in cells . It specifically targets indolent lymphoid malignancies .

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis . This inhibition disrupts the normal cell cycle, leading to cell death. The compound also induces apoptosis, a process of programmed cell death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway. By inhibiting DNA synthesis, the compound disrupts the normal progression of the cell cycle. This disruption can lead to cell death and has downstream effects on cell proliferation and growth .

Pharmacokinetics

It’s known that the compound is suitable for oligo synthesis , suggesting it may have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The result of the compound’s action is the inhibition of DNA synthesis, leading to cell death and a reduction in the proliferation of indolent lymphoid malignancies . This can lead to a decrease in tumor size and potentially slow the progression of the disease.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-ethylcytidine typically involves multiple steps:

Protection of the Hydroxyl Groups: The hydroxyl groups of the deoxycytidine are protected using a bis(4-methoxyphenyl)phenylmethyl (DMT) group.

N-Ethylation: The amino group at the 4-position of the cytidine base is ethylated using ethylating agents such as ethyl iodide in the presence of a base like sodium hydride.

Deprotection: The protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the compound.

Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures, including HPLC and NMR analysis.

Análisis De Reacciones Químicas

Types of Reactions

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-ethylcytidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ethyl iodide in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the nucleoside.

Reduction: Reduced forms of the nucleoside.

Substitution: Ethylated derivatives.

Comparación Con Compuestos Similares

Similar Compounds

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxycytidine: Similar structure but lacks the N-ethyl modification.

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-methylcytidine: Similar but with a methyl group instead of an ethyl group.

Uniqueness

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-ethylcytidine is unique due to its specific modifications, which can enhance its stability and alter its biological activity compared to other nucleoside analogs. These modifications can make it more effective in certain applications, such as antiviral therapies or as a tool in genetic research.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research, offering potential for significant advancements in medicine and biotechnology.

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-(ethylamino)pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O6/c1-4-33-29-18-19-35(31(37)34-29)30-20-27(36)28(41-30)21-40-32(22-8-6-5-7-9-22,23-10-14-25(38-2)15-11-23)24-12-16-26(39-3)17-13-24/h5-19,27-28,30,36H,4,20-21H2,1-3H3,(H,33,34,37)/t27-,28+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQGVQQVTVATBT-PKZQBKLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747178 |

Source

|

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-ethylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195535-75-2 |

Source

|

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-ethylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)

![myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/structure/B587603.png)

![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)

![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)